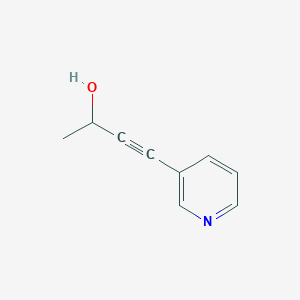

4-(Pyridin-3-yl)but-3-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

114880-33-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

4-pyridin-3-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,1H3 |

InChI Key |

QJZZXSSSVBGSGS-UHFFFAOYSA-N |

SMILES |

CC(C#CC1=CN=CC=C1)O |

Canonical SMILES |

CC(C#CC1=CN=CC=C1)O |

Synonyms |

3-Butyn-2-ol, 4-(3-pyridinyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 3 Yl but 3 Yn 2 Ol and Analogues

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition-metal catalysts to forge carbon-carbon bonds. For compounds like 4-(pyridin-3-yl)but-3-yn-2-ol, palladium, ruthenium, and platinum-based catalysts have proven particularly effective.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and conjugated enynes. libretexts.orgmdpi.com It facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it an ideal method for synthesizing this compound. wikipedia.org The reaction is typically performed under mild conditions, often at room temperature in the presence of an amine base, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.org

This methodology has been successfully applied in the synthesis of complex molecules, including pharmaceuticals and natural products. libretexts.orgwikipedia.org For the synthesis of the target compound, this strategy involves coupling a 3-substituted pyridine (B92270), such as 3-bromopyridine (B30812) or 3-iodopyridine (B74083), with but-3-yn-2-ol. The reaction is generally co-catalyzed by palladium and copper complexes. mdpi.com

A practical application of this method is seen in the industrial synthesis of pharmaceutical intermediates. For instance, a copper-free Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) is a key step in producing an intermediate for the anticancer drug Erlotinib. beilstein-journals.org This demonstrates the robustness and scalability of the Sonogashira reaction for structurally similar compounds.

A frequently employed catalytic system for the Sonogashira reaction consists of a palladium(0) complex and a copper(I) salt. wikipedia.org Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, is a common and commercially available palladium source that is readily reduced in situ to the active Pd(0) species. commonorganicchemistry.comrsc.org It is an air-stable, yellow solid with a longer shelf-life than some other palladium catalysts like Pd(PPh₃)₄. commonorganicchemistry.com

This catalyst is typically used in conjunction with a copper(I) co-catalyst, such as copper(I) iodide (CuI). tcichemicals.comresearchgate.net The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. nih.gov The addition of the copper co-catalyst often accelerates the reaction, allowing it to proceed at room temperature. mdpi.com The general reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of the Pd(PPh₃)₂Cl₂/CuI system and an amine base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF). tcichemicals.comresearchgate.net

The table below summarizes representative conditions for a Sonogashira coupling reaction using this catalytic system.

| Component | Role | Example Reagent |

| Aryl Halide | Electrophile | 3-Bromopyridine |

| Alkyne | Nucleophile | But-3-yn-2-ol |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | Activates Alkyne | CuI |

| Base/Solvent | Acid Scavenger | Triethylamine (Et₃N) |

| Solvent | Reaction Medium | THF |

This table presents a generalized set of reactants and catalysts for the synthesis of pyridinyl butynol (B8639501) compounds via Sonogashira coupling.

While Sonogashira coupling is excellent for forming the core structure, other methods are needed to control stereochemistry. Since this compound possesses a chiral center at the alcohol-bearing carbon, enantioselective synthesis is of significant interest. Ruthenium-catalyzed propargylic substitution reactions offer a powerful method for preparing chiral propargylic compounds. nih.govnih.gov These reactions typically proceed through the formation of ruthenium-allenylidene complexes as key reactive intermediates. thieme-connect.com

In this process, a propargylic alcohol reacts with a ruthenium complex to form a ruthenium-allenylidene intermediate, which then undergoes nucleophilic attack at the γ-carbon. thieme-connect.com The enantioselectivity of the reaction is controlled by chiral ligands attached to the ruthenium center. thieme-connect.comsnnu.edu.cn Studies have shown that the substituent at the propargylic position of the alcohol plays a crucial role in determining the enantioselectivity of the substitution. acs.orgnih.gov This methodology has been used for propargylic alkylation, amination, and phosphinylation, demonstrating its versatility in creating a range of chiral propargylic derivatives. nih.govsnnu.edu.cn A dual catalytic system involving photoredox and diruthenium catalysts has also been developed for enantioselective propargylic substitution with free radicals. nih.gov

| Catalyst System | Nucleophile Type | Key Intermediate | Outcome |

| Chiral Diruthenium Thiolate Complexes | Carbon, Nitrogen, Phosphorus-centered | Ruthenium-allenylidene | High enantioselectivity (up to 99% ee) in propargylic substitution products. acs.org |

| Photoredox/Diruthenium Dual Catalysis | Alkyl Radicals | Ruthenium-allenylidene | Enantioselective formation of propargylic alkylated products. nih.gov |

This table highlights key features of Ruthenium-catalyzed enantioselective propargylic substitutions.

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond. researchgate.net The platinum-catalyzed hydrosilylation of propargylic alcohols like this compound is a highly effective method for producing vinyl silanes, which are valuable synthetic intermediates. nih.govqub.ac.uk This reaction is known for its high regio- and stereoselectivity. organic-chemistry.org

The reaction typically yields the β-(E)-isomer as the major product, where the silyl (B83357) group adds to the terminal carbon of the alkyne. nih.govqub.ac.uk Various platinum catalysts can be used, including Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, although simpler systems like platinum(II) chloride (PtCl₂) with a phosphine (B1218219) ligand (e.g., XPhos) have been shown to be highly efficient. qub.ac.ukmdpi.com The reaction is tolerant of a wide range of functional groups on both the alkyne and the silane. nih.gov

The resulting vinyl silanes can be further functionalized, for example, through subsequent palladium-catalyzed cross-coupling reactions like the Denmark-Hiyama coupling, allowing for a one-pot hydrosilylation/cross-coupling sequence. nih.gov

| Catalyst System | Substrate | Typical Product | Selectivity |

| PtCl₂/XPhos | Propargylic Alcohols | β-vinyl silanes | High E-selectivity and β-regioselectivity nih.govqub.ac.uk |

| Karstedt's catalyst | Terminal Alkynes | β-vinyl silanes | High catalytic activity mdpi.com |

| Pt/TiO₂ | Internal/Terminal Alkynes | Vinyl silanes | Exclusive syn-addition qualitas1998.net |

This table summarizes outcomes of platinum-catalyzed hydrosilylation on propargylic alcohols and related alkynes.

Base-Mediated and Other Non-Catalytic Synthetic Routes

Alongside metal-catalyzed methods, classical organic reactions promoted by strong bases provide alternative synthetic pathways.

The Favorskii reaction is the nucleophilic addition of a terminal alkyne to a carbonyl compound, typically mediated by a strong base. wikipedia.orgjk-sci.comchemeurope.com This reaction, discovered by Alexei Yevgrafovich Favorskii, is a fundamental method for synthesizing propargylic alcohols. wikipedia.orgjk-sci.com The mechanism involves the in-situ formation of a metal acetylide from the terminal alkyne and a strong base (like KOH or NaNH₂), which then attacks the carbonyl carbon of a ketone or aldehyde. chemeurope.com

While the target compound, this compound, is a secondary alcohol (which would be formed from 3-ethynylpyridine (B57287) and acetaldehyde), the Favorskii reaction is particularly effective for synthesizing tertiary propargylic alcohols from ketones. mdpi.com Research has demonstrated improved methods for the synthesis of tertiary propargyl alcohols from alkyl aryl or hetaryl ketones and acetylene (B1199291) using superbasic systems like KOH in DMSO. researchgate.netresearchgate.net These conditions can drive the reaction to high yields (up to 91%) even with readily enolizable ketones, which can be challenging under standard conditions. researchgate.netresearchgate.net This makes the Favorskii reaction a valuable tool for creating a diverse range of tertiary propargylic alcohol analogues. mdpi.com

Synthesis via Organometallic Reagents (e.g., nBuLi)

The synthesis of propargylic alcohols, including this compound, is frequently achieved through the addition of an acetylide nucleophile to a carbonyl compound. Organolithium reagents, particularly n-butyllithium (nBuLi), are broadly employed as strong bases to generate the necessary acetylide from a terminal alkyne. wikipedia.org The general mechanism involves the deprotonation of the terminal alkyne by nBuLi, creating a highly reactive lithium acetylide. This intermediate subsequently performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.

In the context of synthesizing this compound, this would typically involve the reaction of 3-ethynylpyridine with acetaldehyde. The nBuLi abstracts the acidic acetylenic proton from 3-ethynylpyridine to form the lithium 3-pyridylacetylide. This nucleophile then adds to the carbonyl group of acetaldehyde. A final aqueous workup step protonates the resulting alkoxide to yield the target secondary alcohol.

A similar synthesis has been documented for an analogue, 1-(pyridin-3-yl)but-2-yn-1,4-diol. researchgate.net In this procedure, propargyl alcohol is doubly deprotonated by two equivalents of nBuLi to form a dianion, which then reacts with pyridine-3-carboxaldehyde. researchgate.net The use of nBuLi in conjunction with lithium aminoalkoxides can also create highly reactive superbases that facilitate regioselective lithiation of pyridine derivatives, offering alternative routes for functionalization. researchgate.netacs.org

Table 1: Key Steps in nBuLi-Mediated Synthesis

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | 3-Ethynylpyridine, n-Butyllithium (nBuLi) | Lithium 3-pyridylacetylide |

| 2 | Nucleophilic Addition | Acetaldehyde | Lithium salt of this compound |

| 3 | Workup | Aqueous solution (e.g., NH4Cl) | this compound |

Catalytic Systems for Acetylene Diol Formation (e.g., Bu4NOH/DMSO/H2O)

An alternative, milder approach to the formation of acetylenic alcohols is the Favorsky reaction, which involves the addition of a terminal alkyne to a carbonyl compound under basic catalysis. researchgate.net A particularly effective and general catalytic system for this transformation utilizes tetrabutylammonium (B224687) hydroxide (B78521) (Bu4NOH) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.netresearchcommons.org This method is notable for its mild reaction conditions (typically 5-20°C), high yields (often 72-93%), and excellent selectivity, avoiding the need for transition metals. researchgate.net

This catalytic system has been successfully applied to the synthesis of various acetylene alcohols with heteroaromatic substituents. researchcommons.org For instance, the synthesis of 2-(pyridin-4-yl)but-3-yn-2-ol (B2625148) was achieved through the reaction of 4-ethynylpyridine (B1298661) with acetone (B3395972) in the presence of the Bu4NOH/DMSO/H2O system. researchcommons.org The reaction mechanism involves the formation of an acetylide anion in equilibrium, which then adds to the carbonyl compound. The influence of reactant ratios, temperature, and reaction time on the product yield has been systematically studied to optimize the process. researchcommons.org This methodology represents a highly efficient and broad-scope protocol for achieving the Favorsky reaction with aliphatic, aromatic, and heteroaromatic aldehydes and ketones. researchgate.net

Chiral Synthesis and Enantiomeric Resolution

The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis or separation of single enantiomers a critical aspect of medicinal chemistry. For a chiral secondary alcohol like this compound, both enantiomeric resolution of a racemic mixture and direct asymmetric synthesis are viable strategies to obtain enantiomerically pure forms.

Enzymatic Kinetic Resolution using Carboxyl Esterases

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic alcohol. This method leverages the stereoselectivity of enzymes, such as lipases or esterases, to preferentially catalyze the transformation of one enantiomer over the other. nih.gov Carboxyl esterases (CES) are serine hydrolases that catalyze the cleavage of ester bonds but can also be used for transesterification reactions to resolve chiral alcohols. nih.gov

In a typical EKR of a racemic alcohol, the enzyme catalyzes the acylation of one enantiomer at a significantly higher rate than the other, using an acyl donor like vinyl acetate (B1210297). nih.gov This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques. Lipases, a subclass of esterases, are widely used for this purpose. For example, Pseudomonas cepacia lipase (B570770) has demonstrated excellent enantioselectivity in the acylation of the (R)-enantiomer of various 4-chloro-2-(1-hydroxyalkyl)pyridines. nih.gov Similarly, Porcine Pancreatic Lipase (PPL) and Mucor Esterase have been used to resolve 1-phenylethanol. capes.gov.br The efficiency and selectivity of the resolution are influenced by the choice of enzyme, acyl donor, and solvent. nih.gov

Table 2: Principles of Enzymatic Kinetic Resolution

| Feature | Description |

|---|---|

| Principle | Differential rate of reaction for two enantiomers with an enzyme. |

| Enzymes | Lipases, Carboxyl Esterases (e.g., hCES1, Pseudomonas cepacia lipase). nih.govnih.gov |

| Reaction | Typically transesterification (acylation) of the alcohol. |

| Outcome | Mixture of acylated enantiomer and unreacted alcohol enantiomer, allowing for separation. |

Stereoselective Synthetic Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the 50% theoretical yield limit of kinetic resolution. The catalytic asymmetric addition of alkynes to aldehydes is one of the most efficient methods for preparing optically active secondary propargylic alcohols. researchgate.net

A prominent strategy involves the use of a chiral catalyst to control the stereochemical outcome of the addition of an alkynyl nucleophile to an aldehyde. One well-developed system employs a chiral ligand, such as BINOL (1,1'-bi-2-naphthol), in combination with a dialkylzinc reagent (e.g., ZnEt2) and a titanium alkoxide (e.g., Ti(Oi-Pr)4). researchgate.net In this process, the terminal alkyne (e.g., 3-ethynylpyridine) reacts with diethylzinc (B1219324) to form an alkynylzinc species. In the presence of the chiral BINOL-titanium complex, this nucleophile adds to the aldehyde (e.g., acetaldehyde) in a highly enantioselective manner. researchgate.net Various functionalized BINOL derivatives have been developed to enhance the enantioselectivity and broaden the substrate scope of this reaction, allowing for the synthesis of a diverse range of chiral propargylic alcohols with excellent enantiomeric excess (ee). researchgate.net

Reactions at the Alkynyl Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions.

Hydrocarboxylation Reactions and Regioselectivity Control

The hydrocarboxylation of alkynes is a powerful method for the synthesis of α,β-unsaturated carboxylic acids. In the case of unsymmetrical alkynes like this compound, controlling the regioselectivity of the addition is a key challenge.

Recent research has demonstrated that palladium-catalyzed hydrocarboxylation of alkynes with carbon dioxide can be highly regioselective. The use of specific ligand systems, such as a combination of Pd(PPh₃)₄ and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP), can direct the carboxylation to a specific carbon of the alkyne, leading to the preferential formation of one regioisomer over the other. This selectivity is often governed by a combination of steric and electronic factors of both the substrate and the catalyst system.

Furthermore, the presence of a hydroxyl group in the substrate, as in this compound, can play a crucial role in directing the regioselectivity of the hydrocarboxylation reaction. This directing effect is attributed to the formation of hydrogen bonding interactions between the hydroxyl group and the catalyst or reagents, which can favor the formation of a specific regioisomeric product. Studies have shown that for 2-alkynylic alcohols, a palladium-catalyzed syn-hydrocarboxylation can afford 3-hydroxy-2(E)-alkenoates with high regioselectivity. The position of substituents on the pyridine ring has been shown to have minimal impact on this regioselective outcome.

It has also been reported that a Pd/C catalytic system can be used for the regiodivergent hydrocarboxylation of terminal alkynes, allowing for the selective synthesis of either acrylic or cinnamic acids by employing oxalic acid as a carbon monoxide source.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.

The alkyne moiety of this compound makes it an ideal substrate for CuAAC reactions. This allows for its efficient conjugation with a wide variety of molecules bearing an azide functional group. The resulting triazole ring is exceptionally stable and can act as a rigid linker, which is a valuable feature in the design of new chemical entities, including potential pharmaceutical agents. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or added directly as a copper(I) salt under an inert atmosphere. The presence of a chelating ligand can stabilize the Cu(I) oxidation state and protect sensitive functional groups.

Microwave-assisted synthesis has emerged as an efficient method for accelerating the formation of triazoles, significantly reducing reaction times compared to conventional heating methods.

Reactions at the Alcohol Moiety

The secondary alcohol group in this compound can undergo various transformations, most notably oxidation to a ketone and derivatization to form esters.

Oxidation Reactions to Carbonyls

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-(pyridin-3-yl)but-3-yn-2-one. A variety of oxidizing agents can be employed for this transformation.

Mild and selective oxidation of propargylic alcohols can be achieved using reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant like calcium hypochlorite (B82951) or iodobenzene (B50100) dichloride. These methods are often highly efficient and can be carried out under mild conditions, tolerating a range of other functional groups. Copper-based catalytic systems, often in conjunction with TEMPO and molecular oxygen, also provide an effective and chemoselective method for the oxidation of propargyl alcohols.

Other established methods for the oxidation of secondary alcohols to ketones include the use of IBX (2-iodoxybenzoic acid) in DMSO and urea-hydrogen peroxide catalyzed by magnesium bromide.

Derivatization for Ester Formation

The hydroxyl group of this compound can be readily derivatized to form esters. This is typically achieved through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. The formation of esters can be a useful strategy for modifying the properties of the molecule, for instance, to create prodrugs or to introduce new functional handles for further chemical transformations.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsh reaction conditions. When such reactions do occur, substitution is favored at the 3-position (meta to the nitrogen). This is because the intermediate carbocation formed by attack at the 3-position is more stable than the intermediates formed by attack at the 2- or 4-positions, which would place a positive charge on the already electron-deficient nitrogen atom.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base and susceptible to reactions with electrophiles, particularly alkylating agents. This N-alkylation results in the formation of pyridinium (B92312) salts, which can further activate the ring towards other transformations. The quaternization of the nitrogen can also be achieved with various alkylating reagents, including lithium, magnesium, and zinc alkyls.

Chemical Transformations and Reactivity of the 4 Pyridin 3 Yl but 3 Yn 2 Ol Scaffold

Functionalization of the Pyridine (B92270) Ring

The pyridine ring is a foundational element in numerous biologically active compounds. nih.govmountainscholar.org Its chemical behavior is dictated by the presence of the electronegative nitrogen atom, which influences the electron density of the ring and its reactivity towards various reagents.

The pyridine moiety within the 4-(pyridin-3-yl)but-3-yn-2-ol scaffold is an electron-deficient aromatic system. This electronic characteristic makes it generally resistant to electrophilic aromatic substitution reactions, which typically require harsh conditions. quora.comwikipedia.org When such reactions do occur, the substitution is directed to the 3-position (or C-5 in the context of the parent pyridine) because the intermediates formed from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.combhu.ac.in

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgnih.gov However, for a nucleophilic aromatic substitution (SNAr) to proceed on the bare pyridine ring, a good leaving group, such as a halide, is typically required. wikipedia.orgsci-hub.se

A common strategy for functionalizing such pyridine scaffolds involves the use of pre-halogenated starting materials. Research has documented the use of substrates like 4-(2-chloropyridin-3-yl)but-3-yn-2-ol and 4-(2-bromopyridin-3-yl)but-3-yn-2-ol, which serve as versatile precursors for introducing a variety of functional groups onto the pyridine nucleus via nucleophilic substitution. researchgate.net These reactions often proceed with high regioselectivity, replacing the halogen at the C-2 position.

Another approach to modify the reactivity of the pyridine ring is through N-oxidation. The resulting pyridine-N-oxide exhibits altered electronic properties, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. quora.comabertay.ac.uk

Modern synthetic methods also provide advanced routes for functionalization. For instance, transition-metal-catalyzed reactions, such as iridium-catalyzed borylation, can achieve regioselective C-H functionalization of the pyridine ring, installing a boronic ester that can be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Detailed research findings on the nucleophilic substitution of halopyridine derivatives provide a framework for the potential transformations of the this compound scaffold. The table below summarizes these potential reactions based on established pyridine chemistry.

Interactive Data Table: Nucleophilic Substitution Reactions on a Halogenated this compound Scaffold

| Nucleophile | Reagent Example | Product Structure (Illustrative) | Reaction Conditions (Typical) | Yield Range (%) |

| Thiolate | Sodium thiophenoxide (PhSNa) | 2-Phenylthio-substituted pyridine | NMP or HMPA, ~100°C, Microwave | High (up to 99%) sci-hub.se |

| Alkoxide | Sodium benzyloxide (PhCH₂ONa) | 2-Benzyloxy-substituted pyridine | NMP, Microwave | Moderate to High (81%) sci-hub.se |

| Amine | Ammonia, Benzylamine | 2-Amino-substituted pyridine | Elevated pressure/temperature | Variable wikipedia.org |

| Cyanide | Phenylacetonitrile anion (PhCH₂CN⁻) | 2-Benzyl-substituted pyridine | NMP, Microwave | Moderate (68%) sci-hub.se |

Note: This table is illustrative and based on the reactivity of 2-halopyridines. Yields are context-dependent.

Advanced Derivatization Strategies for 4 Pyridin 3 Yl but 3 Yn 2 Ol Derivatives

Introduction of Protecting Groups (e.g., Silyl (B83357) Ethers)

In multi-step organic synthesis, the hydroxyl group of 4-(pyridin-3-yl)but-3-yn-2-ol often requires protection to prevent unwanted side reactions. researchgate.net The O-H bond is acidic and the oxygen atom is nucleophilic, which can interfere with subsequent reaction steps, particularly those involving strong bases, organometallics, or electrophilic reagents. thieme-connect.de Silyl ethers are among the most common and effective protecting groups for alcohols due to their ease of formation, stability across a wide range of reaction conditions, and reliable cleavage under specific, often mild, conditions. researchgate.netmasterorganicchemistry.com

The stability of silyl ethers is tunable by altering the steric bulk of the substituents on the silicon atom. harvard.edu For instance, the tert-butyldimethylsilyl (TBDMS) group is significantly more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group, making it a robust choice for complex synthetic pathways. organic-chemistry.org The formation of silyl ethers typically involves reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF). organic-chemistry.org Cleavage of the silyl ether is commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high strength of the silicon-fluoride bond. harvard.eduorganic-chemistry.org

Table 1: Common Silyl Ether Protecting Groups and Conditions

| Protecting Group | Silylating Agent | Typical Formation Conditions | Typical Cleavage Conditions | Stability Profile |

|---|---|---|---|---|

| TMS (Trimethylsilyl) | TMS-Cl | Imidazole, DMF or Pyridine (B92270) | K₂CO₃/MeOH; mild acid | Low; sensitive to hydrolysis |

| TES (Triethylsilyl) | TES-Cl, TESOTf | Imidazole, DMF; 2,6-lutidine | Acetic acid, TBAF, HF | Moderate; more stable than TMS |

| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl | Imidazole, DMF, 25 °C | TBAF in THF; HF; AcOH/H₂O | High; stable to base, mild acid |

| TIPS (Triisopropylsilyl) | TIPS-Cl, TIPSOTf | Imidazole, DMF | TBAF, HF | Very High; sterically hindered |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl | Imidazole, DMF | TBAF, HF | Very High; stable to mild acid |

Data compiled from general principles of organic synthesis. masterorganicchemistry.comharvard.eduorganic-chemistry.org

Modification via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly relevant to this compound. ugr.esresearchgate.net This reaction is frequently used to synthesize the title compound itself from precursors like 3-iodopyridine (B74083) and 2-methyl-3-butyn-2-ol (B105114). researchgate.netresearchgate.net

The reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst. ugr.esresearchgate.net The synthesis of this compound has been achieved in high yield using systems like Pd(PPh₃)₂Cl₂ and CuI in the presence of a base such as triethylamine (B128534) (Et₃N). researchgate.netresearchgate.net Recent advancements have focused on developing more sustainable and reusable catalysts. For example, a carbon-supported palladium(II) complex has been shown to be a highly efficient and recyclable heterogeneous catalyst for Sonogashira couplings in water, producing this compound in 90% yield from 3-iodopyridine and 2-methyl-3-butyn-2-ol without a copper co-catalyst. ugr.es These methods demonstrate how the core structure is assembled and highlight the potential for further modification of the pyridine or alkyne moieties through similar cross-coupling strategies.

Table 2: Research Findings on the Synthesis of this compound via Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temp. / Time | Yield | Source |

|---|---|---|---|---|---|---|

| 3-Iodopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, Cu₂I₂ | Et₃N / THF | Room Temp / 5 h | 70% | researchgate.netresearchgate.net |

| 3-Iodopyridine | 2-Methyl-3-butyn-2-ol | F-HBPEI-Pd (1 mol% Pd) | Et₃N / H₂O | 55 °C / 24 h | 90% | ugr.es |

| 3-Bromopyridine (B30812) | 2-Methyl-3-butyn-2-ol | Sydnone-based Pd catalyst, CuI | Et₃N / DMF | 100 °C / 24 h | 82% | arkat-usa.org |

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. researchgate.net These processes offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing purification steps. researchgate.netscispace.com The structure of this compound is well-suited for designing such cascades, utilizing the reactivity of the alkyne, alcohol, and pyridine functionalities.

A powerful strategy involves using 2-methyl-3-butyn-2-ol as a protected form of acetylene (B1199291). rsc.org A one-pot, three-step tandem sequence can be envisioned where this compound is first synthesized via a Sonogashira coupling. Subsequently, an in-situ deprotection (deacetonation) using a base like potassium carbonate removes the acetone (B3395972) protecting group to reveal a terminal pyridin-3-yl-alkyne. This highly reactive intermediate can then undergo a second, different Sonogashira coupling with another aryl halide, all within the same reaction vessel, to generate unsymmetrical diarylacetylenes. rsc.org This approach allows for the rapid construction of complex conjugated systems.

Another type of cascade involves intramolecular cycloadditions. For example, a furan (B31954) ring can be attached to the pyridine moiety, and the resulting alkynol can undergo a microwave-initiated intramolecular [4+2] Diels-Alder cycloaddition. researchgate.net This initial cyclization triggers a subsequent cascade involving fragmentation, aromatization, and deprotection to afford complex polycyclic indole (B1671886) structures in a single step. researchgate.net Chemo-enzymatic cascades have also been developed where a gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols is combined with an enzymatic reduction, enabling the synthesis of chiral allylic alcohols with high enantioselectivity under mild, aqueous conditions. rsc.org These advanced methodologies illustrate how the inherent reactivity of the this compound scaffold can be harnessed to drive complex molecular transformations efficiently.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the pathways through which 4-(Pyridin-3-yl)but-3-yn-2-ol undergoes transformation is key to harnessing its synthetic potential. Research into analogous structures highlights the critical roles of catalysts, additives, and intramolecular interactions in dictating reaction outcomes.

Catalysts and additives are paramount in controlling the selectivity of reactions involving propargylic alcohols like this compound. Palladium and gold catalysts, in particular, have been instrumental in a variety of transformations.

A notable example is the highly regioselective and stereoselective hydrocarboxylation of 2-alkynylic alcohols. rsc.org In a study on a similar compound, 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol, a palladium-based catalytic system was employed to achieve a syn-hydrocarboxylation with unprecedented regioselectivity. rsc.org The reaction, which uses carbon monoxide and an alcohol, is sensitive to the choice of catalyst, ligand, and additives.

Table 1: Catalytic System for Hydrocarboxylation of a Pyridinyl-Substituted Alkynyl Alcohol

| Component | Type | Function |

|---|---|---|

| Catalyst | [PdCl(π-allyl)]₂ | Palladium Precursor |

| Ligand | DPEphos | Phosphine (B1218219) Ligand |

| Additive | (PhO)₂POOH | Acidic Additive |

Data derived from a study on a structurally related alkynyl alcohol. rsc.org

The results indicated that the combination of a specific palladium precursor and a bulky phosphine ligand was crucial for the high yield and selectivity of the unexpected regioisomeric product. rsc.org Furthermore, chemoenzymatic cascades have been developed for the stereoselective synthesis of allylic alcohols from propargylic alcohols. uniovi.es These systems combine the action of a gold(I) N-heterocyclic carbene (NHC) complex with a stereoselective alcohol dehydrogenase (ADH) to produce optically active alcohols. uniovi.es

The synthesis of the core structure of these compounds often relies on Sonogashira coupling. For instance, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol can be synthesized from 3-iodopyridine (B74083) and 2-methyl-3-butyn-2-ol (B105114) using a catalytic system of Pd(PPh₃)₂Cl₂ and cuprous iodide (CuI) in the presence of a base like triethylamine (B128534). researchgate.net

The hydroxyl (-OH) and pyridinyl groups in this compound are not passive functionalities; they actively participate in reactions, influencing regioselectivity through non-covalent interactions.

The hydroxyl group is a powerful directing group, capable of controlling the outcome of addition reactions to the alkyne. rsc.org In the palladium-catalyzed hydrocarboxylation of 2-alkynylic alcohols, the hydroxy group is believed to be essential for achieving the observed high regioselectivity. rsc.org This directing effect is a result of hydrogen bonding interactions that can coordinate the substrate to the metal catalyst, thereby guiding the addition of reagents to a specific position on the alkyne. rsc.org

The pyridine (B92270) ring itself can also act as a directing group through coordination of its nitrogen atom to a metal center. rsc.org However, in some catalytic systems, this can be a double-edged sword. For example, in a palladium-catalyzed arylcarboxylation with CO₂, the related compound 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol was found to be unreactive, possibly due to catalyst inhibition by the pyridine nitrogen. mdpi.com

In the solid state, the hydroxyl group's ability to form hydrogen bonds dictates the supramolecular architecture. Studies on the analogous compound 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533) show that molecules form hexameric clusters via O-H···O hydrogen bonds, creating a distinctive flattened chair-shaped arrangement. researchgate.net This demonstrates the fundamental role of hydrogen bonding in the molecular packing of these compounds. researchgate.net

Computational Chemistry Approaches

Theoretical studies provide molecular-level insights that complement experimental findings, helping to rationalize observed reactivity and predict new properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds similar to this compound, DFT calculations have been used to elucidate reaction mechanisms and predict sites of reactivity. mdpi.comsemanticscholar.orgcore.ac.uk

In a study of a pyridylpyrazole derivative with a hydroxyethyl (B10761427) group, DFT calculations were performed to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

Table 2: Representative Reactivity Descriptors Calculated by DFT for a Related Zn(II) Hydrazone Complex

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Tendency to lose or gain electrons |

| Hardness | η | Resistance to change in electron distribution |

| Softness | S | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | Power to attract electrons |

| Electrophilicity Index | ω | Measure of electrophilic character |

These descriptors, calculated from HOMO-LUMO energies, help quantify and compare the reactivity of different molecules. semanticscholar.org

DFT calculations can also map electron density to identify the most likely centers for electrophilic and nucleophilic attack. mdpi.com For catalytic reactions, DFT is employed to model the reaction pathway, calculate the energies of intermediates and transition states, and support proposed mechanisms, as was done to confirm the mechanism of CO₂ fixation by propargyl alcohols. mdpi.com

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For pyridine-based heterocyclic systems, MD simulations have been particularly valuable in the context of drug design and understanding interactions with biological macromolecules. nih.govrsc.orgroyalsocietypublishing.orgacs.org

Simulations of pyridine-containing compounds in lipid bilayer environments, which mimic cell membranes, have been used to understand their orientation and behavior. nih.govacs.org These studies have shown that functional groups like the hydroxyl group are crucial for orienting the molecule at the lipid-water interface. nih.govacs.org

A critical insight from MD simulations on related heterocyclic systems is the potential for intramolecular hydrogen bonding. In one study, an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom in a pyrimidine (B1678525) core was found to alter the compound's orientation within a membrane, leading to a significant decrease in binding affinity to its target protein. nih.gov This highlights how subtle conformational changes, predictable by MD simulations, can have profound biological consequences. These simulations are a key part of modern drug design protocols, helping to filter virtual compound libraries before undertaking costly synthesis and biological testing. nih.govacs.org

Spectroscopic and Structural Characterization of 4 Pyridin 3 Yl but 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectral data for 4-(Pyridin-3-yl)but-3-yn-2-ol are not detailed in the searched literature. By contrast, extensive data is available for the related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. For instance, the ¹H NMR spectrum of the 2-methyl analogue in CDCl₃ shows characteristic signals for the pyridine (B92270) and methyl protons. doi.org Similarly, the ¹³C NMR data for this related compound has been reported, identifying the carbon signals of the pyridine ring, the alkyne, and the methyl groups. doi.org

Mass Spectrometry (MS, HRMS, GC-MS)

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) or GC-MS analysis, for this compound is not explicitly provided in the reviewed sources. For the isomeric compound 1-(Pyridin-3-yl)but-2-yn-1,4-diol, electron ionization mass spectrometry (EI-MS) identified a molecular ion peak (M⁺) at m/z 163. mdpi.com

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopy data for this compound could not be located in the search results. Generally, related structures such as alkyne alcohols exhibit characteristic vibrational bands. For the isomer 1-(Pyridin-3-yl)but-2-yn-1,4-diol, a broad O-H stretching band is observed around 3368 cm⁻¹ and a weak C≡C stretching band appears at 2235 cm⁻¹. mdpi.com For the general class of pyridine derivatives, typical signals would be expected for the C-H and C=N bonds of the aromatic ring. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation

There are no published X-ray crystallography studies detailing the solid-state structure of this compound in the provided search results. However, a detailed crystal structure for its analogue, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been determined. researchgate.netresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net The crystal structure is stabilized by intermolecular N–H···O hydrogen bonds, forming cyclic dimers. researchgate.netresearchgate.net

Table 1: Crystallographic Data for the Analogue 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₁₁NO | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 5.901(2) | researchgate.netresearchgate.net |

| b (Å) | 13.380(4) | researchgate.netresearchgate.net |

| c (Å) | 11.537(3) | researchgate.netresearchgate.net |

| β (°) | 95.760(5) | researchgate.netresearchgate.net |

| Volume (ų) | 906.3 | researchgate.netresearchgate.net |

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, Column Chromatography)

While specific protocols for the purification of this compound are not available, methods for related compounds are well-documented. Column chromatography on silica (B1680970) gel is frequently used for the purification of similar pyridine-alkyne derivatives. For the isolation of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, solvent systems such as petroleum ether and ethyl acetate (B1210297) are commonly employed. researchgate.netscispace.com For example, a ratio of 50:1 (petroleum ether:ethyl acetate) was used to yield a yellow solid. researchgate.net High-performance liquid chromatography (HPLC) is also a standard technique for assessing the purity of such compounds, often using reverse-phase C18 columns with UV detection.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol |

| 1-(Pyridin-3-yl)but-2-yn-1,4-diol |

Applications in Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

There is no scientific literature available that documents the use of 4-(Pyridin-3-yl)but-3-yn-2-ol as a building block for the synthesis of complex molecular architectures. While pyridyl and alkynyl moieties are valuable in constructing larger, intricate molecules, the specific contribution of this compound has not been reported.

Precursors in Heterocycle Synthesis (e.g., Indolizines, Pyridines)

No studies have been found that describe the use of this compound as a precursor for the synthesis of indolizines or pyridines. General methods for the synthesis of these heterocycles often involve pyridine (B92270) derivatives, but the specific role of this compound in these transformations is not documented. researchgate.netnih.gov For instance, the synthesis of indolizines can be achieved through various pathways, including those starting from pyridine scaffolds, but none of the reviewed literature explicitly mentions this particular starting material. researchgate.netnih.gov

Conclusion and Future Research Directions

Current State of Research on 4-(Pyridin-3-yl)but-3-yn-2-ol

The body of published scientific literature focusing specifically on the chemical compound This compound is currently limited. It is not a widely studied molecule in its own right, but rather belongs to the class of pyridinyl alkynols, which are recognized for their utility as heterocyclic building blocks in organic synthesis. Its structural analog, 4-(Pyridin-3-yl)but-3-yn-1-ol , is commercially available and categorized as a heterocyclic building block, suggesting a similar primary role for the title compound in synthetic chemistry 3wpharm.com.

The core value of compounds like This compound lies in the combination of three key structural features: the pyridine (B92270) ring, the alkyne (carbon-carbon triple bond), and the secondary alcohol (hydroxyl group). The pyridine ring is a common motif in medicinal chemistry, known to impart desirable physicochemical properties to drug candidates. The alkyne and alcohol functionalities are versatile handles for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

While direct research on its biological activity is not prominent in the literature, studies on closely related structures provide some context. For instance, a series of 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones , which share a similar pyridyl-hydroxy-butenone backbone, have been synthesized and shown to possess weak antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.gov. This suggests that the broader structural class may have some interaction with biological targets, although the potency may be low.

The current state of research, therefore, positions This compound as a potential, albeit underexplored, synthetic intermediate. Its value is derived from its potential to be elaborated into a variety of other compounds through reactions targeting its functional groups.

Emerging Trends and Unexplored Research Avenues

The future for This compound likely lies in its application as a scaffold for the synthesis of novel, biologically active molecules. The "pyridin-3-yl" moiety is a key component in a number of compounds with demonstrated pharmacological activity, making this an important area for future investigation.

Unexplored research avenues include:

Medicinal Chemistry Applications: A significant emerging trend is the use of pyridine derivatives in the development of new therapeutics. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated as antibacterial agents, showing promising activity against Gram-positive bacteria nih.gov. Similarly, N-(Pyridin-3-yl) substituted quinolones have been investigated for their potential as anticancer agents mdpi.com. This compound could serve as a starting material for a new class of compounds targeting similar therapeutic areas. The propargyl alcohol moiety can be used to link the pyridine ring to other pharmacophores or to form novel heterocyclic systems.

Development of Kinase Inhibitors: The pyridine nucleus is a common feature in many kinase inhibitors. The specific substitution pattern of the pyridine ring is often crucial for activity. The 3-substituted pyridine motif of This compound could be exploited in the design of new inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.

Probing for Antimicrobial and Antifungal Activity: Given the weak antimicrobial activity of related enones nih.gov, a systematic investigation of This compound and its simple derivatives for a broader range of antibacterial and antifungal activity is warranted. The alkyne functionality could be crucial for a different mode of action compared to the enone.

Materials Science: Poly-functional pyridine derivatives are of interest in materials science, for example, in the creation of metal-organic frameworks (MOFs) or functional polymers. The triple bond in This compound could be polymerized or used in "click" chemistry reactions to create novel materials with interesting electronic or coordination properties.

The table below summarizes the biological activities of some related pyridinyl compounds, highlighting the potential of this structural class.

| Compound Class | Biological Activity Investigated | Reference |

| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Weak antimicrobial | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial (Gram-positive) | nih.gov |

| N-(Pyridin-3-yl)-quinolone-carboxamides | Anticancer | mdpi.com |

Potential for Methodological Advancement and Synthetic Innovation

Innovation in the synthesis and utilization of This compound can be envisioned in several areas.

Advanced Synthetic Methodologies: While a specific high-yielding synthesis for This compound is not detailed in the available literature, modern synthetic methods for related compounds can be applied and optimized. The key bond construction is between the pyridine ring and the butynol (B8639501) chain. This is typically achieved via Sonogashira coupling of a halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a suitable alkyne (e.g., but-3-yn-2-ol). There is potential for methodological advancement by:

Developing more efficient and robust catalysts for the coupling reaction that are tolerant of the free hydroxyl group, thus avoiding protection-deprotection steps.

Exploring greener reaction conditions, such as using more environmentally benign solvents or developing catalytic systems that work at lower temperatures and with lower catalyst loadings.

Asymmetric Synthesis: The secondary alcohol in This compound creates a chiral center. The development of an efficient asymmetric synthesis to produce enantiomerically pure (R)- or (S)-This compound would be a significant advancement. This could be achieved through the asymmetric reduction of the corresponding ketone, 4-(pyridin-3-yl)but-3-yn-2-one , or through the asymmetric addition of an ethynyl (B1212043) anion equivalent to 3-pyridinecarboxaldehyde (B140518) followed by reaction with a methyl nucleophile. Enantiomerically pure forms of the molecule would be highly valuable for the synthesis of chiral drugs, where stereochemistry is often critical for biological activity.

Novel Synthetic Applications: This compound can be a versatile building block for creating a diverse range of more complex molecules. The alkyne functionality is particularly rich in reactivity.

Cyclization Reactions: The compound is well-suited for intramolecular cyclization reactions to form various fused heterocyclic systems, such as furopyridines or other related structures, which are of interest in medicinal chemistry.

Multi-component Reactions: The alkyne and alcohol can participate in various multi-component reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

"Click" Chemistry: The terminal alkyne can be readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link the pyridinylbutynol scaffold to other molecules, such as biomolecules or polymers.

The table below outlines some potential synthetic transformations for This compound .

| Functional Group | Potential Reaction Type | Potential Product Class |

| Alkyne | Sonogashira Coupling | Di-substituted alkynes |

| Alkyne | Cycloaddition (e.g., [3+2]) | Triazoles, Isoxazoles |

| Alkyne | Hydration | Ketones |

| Alkyne | Reduction | Alkenes, Alkanes |

| Hydroxyl | Oxidation | Ketones |

| Hydroxyl | Etherification | Ethers |

| Hydroxyl | Esterification | Esters |

| Pyridine | N-oxidation | Pyridine-N-oxides |

| Pyridine | Quaternization | Pyridinium (B92312) salts |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyridin-3-yl)but-3-yn-2-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with Sonogashira coupling between 3-bromopyridine and propargyl alcohol derivatives under Pd/Cu catalysis .

- Step 2 : Optimize solvent (e.g., THF or DMF), temperature (60–80°C), and nitrogen atmosphere to minimize alkyne polymerization.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Considerations :

- Monitor reaction progress using TLC or GC-MS to detect intermediates.

- Adjust stoichiometry of alkyne and halopyridine to suppress side reactions (e.g., homocoupling) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C≡C bond: ~1.20 Å) and dihedral angles between pyridine and alkyne moieties .

- NMR spectroscopy :

- ¹H NMR : Pyridine protons appear as a multiplet (δ 7.2–8.5 ppm); hydroxyl proton (δ 1.5–2.0 ppm, broad) .

- ¹³C NMR : Alkyne carbons at δ 70–90 ppm; pyridine carbons at δ 120–150 ppm.

- IR spectroscopy : Confirm O–H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

- Approach :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.

- Validation : Compare computed IR/Raman spectra with experimental data to refine force field parameters .

Q. How can contradictory crystallographic data (e.g., bond angles vs. literature values) be resolved during structure refinement?

- Troubleshooting :

- SHELXL refinement : Use the

L.S.command to apply geometric restraints for disordered regions . - Twinned data : Apply HKLF 5 format in SHELXTL to handle twinning (e.g., BASF parameter > 0.3 indicates significant twinning) .

Q. What strategies mitigate oxidation or decomposition of the hydroxyl group during catalytic applications?

- Preventive Measures :

- Protecting groups : Temporarily convert –OH to –OAc (acetyl) or –OTBS (tert-butyldimethylsilyl) during metal-catalyzed reactions .

- Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Case Study : Oxidation of this compound to ketone derivatives occurred under aerobic conditions with MnO₂; argon atmosphere reduced degradation by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.